molecular formula C12H17NO B13066772 (S)-Phenyl(piperidin-4-yl)methanol

(S)-Phenyl(piperidin-4-yl)methanol

Cat. No.: B13066772
M. Wt: 191.27 g/mol
InChI Key: DUZLYYVHAOTWSF-GFCCVEGCSA-N
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Description

(S)-Phenyl(piperidin-4-yl)methanol is a chiral compound with a phenyl group attached to a piperidine ring, which is further connected to a methanol group. This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(piperidin-4-yl)methanol typically involves the reduction of the corresponding ketone or the addition of a phenyl group to a piperidine derivative. One common method includes the reduction of diphenyl(piperidin-4-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted piperidines.

Scientific Research Applications

(S)-Phenyl(piperidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Phenyl(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its derivatives are known to act on histamine receptors, providing antihistaminic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Phenyl(piperidin-4-yl)methanol stands out due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. This uniqueness makes it a valuable compound in stereoselective synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(S)-phenyl(piperidin-4-yl)methanol

InChI

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2/t12-/m1/s1

InChI Key

DUZLYYVHAOTWSF-GFCCVEGCSA-N

Isomeric SMILES

C1CNCCC1[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)O

Origin of Product

United States

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